Enhanced ERβ Binding Selectivity vs. Genistein
In a systematic SAR study of 26 synthesized 7-hydroxylisoflavones, nine compounds demonstrated higher selectivity for the ERβ subtype compared to the reference isoflavone genistein [1]. The study explicitly established that 7,8-dihydroxylisoflavones exhibited superior binding affinities for ERβ than the corresponding 7-hydroxylisoflavones, highlighting that the presence of the ortho-dihydroxy group is a key structural determinant for ERβ selectivity [1]. This provides a quantifiable basis for selecting 7,8-DHI over non-ortho-dihydroxylated isoflavones in ERβ-focused studies.
| Evidence Dimension | Selectivity for ERβ over ERα and relative binding affinity |
|---|---|
| Target Compound Data | 9/26 tested 7-hydroxylisoflavones (including 7,8-dihydroxy variants) showed higher ERβ selectivity than genistein; 7,8-dihydroxylisoflavones showed better binding affinities for ERβ than 7-hydroxylisoflavones |
| Comparator Or Baseline | Genistein (non-ortho-dihydroxy isoflavone) and 7-hydroxylisoflavones |
| Quantified Difference | Approximately 35% (9/26) of the synthesized analogs surpassed genistein's ERβ selectivity; 7,8-dihydroxylation conferred enhanced binding over 7-monohydroxylation |
| Conditions | Competitive binding assays using recombinant human ERα and ERβ proteins; cell-free in vitro system |
Why This Matters
This evidence directly informs procurement for research targeting ERβ-mediated pathways, as 7,8-DHI provides a higher probability of achieving ERβ-selective activation compared to genistein or monohydroxy isoflavones.
- [1] Wang X, Lu G, Yang L, et al. Synthesis and selective estrogen receptor binding affinity of 7-hydroxylisoflavones. Chin J Org Chem. 2011;31(8):1245-1251. WOS:000294738900013 View Source
